2,3,5-Triiodobenzoyl chloride

Catalog No.
S1548723
CAS No.
42860-33-3
M.F
C7H2ClI3O
M. Wt
518.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Triiodobenzoyl chloride

CAS Number

42860-33-3

Product Name

2,3,5-Triiodobenzoyl chloride

IUPAC Name

2,3,5-triiodobenzoyl chloride

Molecular Formula

C7H2ClI3O

Molecular Weight

518.25 g/mol

InChI

InChI=1S/C7H2ClI3O/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2H

InChI Key

QGSBFOJSKVVSPS-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)Cl)I)I)I

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)I)I)I
  • Organic synthesis

    2,3,5-Triiodobenzoyl chloride possesses an acyl chloride group (COCI) which is a highly reactive functionality commonly used in organic synthesis for acylation reactions. These reactions introduce an acyl group (RCO-) onto various organic molecules. Acylations are fundamental steps in the synthesis of many complex organic molecules, including pharmaceuticals, dyes, and polymers [PubChem, "2,3,5-Triiodobenzoyl chloride", ].

  • Radiolabeling

    The presence of three iodine atoms (I) in the molecule makes 2,3,5-Triiodobenzoyl chloride a potential candidate for radiolabeling experiments. Iodine-125 (¹²⁵I) is a commonly used radioisotope for labeling biomolecules in medical imaging and research. Attaching a 2,3,5-Triiodobenzoyl chloride group containing ¹²⁵I to a biomolecule could enable researchers to track its movement and distribution within a biological system [ScienceDirect, "Radioiodination", ].

  • Material Science

    Aromatic molecules with bulky substituents like iodine can be used in the development of new functional materials. The combination of the aromatic ring, acyl chloride group, and bulky iodine atoms in 2,3,5-Triiodobenzoyl chloride might be of interest for researchers exploring novel materials with specific electronic or physical properties.

2,3,5-Triiodobenzoyl chloride is an organic compound with the molecular formula C₇H₂ClI₃O and a molecular weight of approximately 303.34 g/mol. This compound is characterized by the presence of three iodine atoms attached to a benzoyl chloride structure. It is primarily utilized as a derivatizing agent in analytical chemistry, facilitating the introduction of iodine into target molecules, which enhances their detectability in various analytical techniques such as mass spectrometry and inductively coupled plasma mass spectrometry .

2,3,5-Triiodobenzoyl chloride is known for its reactivity in derivatization reactions. It reacts with compounds that contain primary or secondary amine groups, such as phenylhydrazine and poly(allyl amine). In these reactions, the hydrogen atom of the amine group is replaced by the 2,3,5-triiodobenzoyl moiety, effectively introducing three iodine atoms into the molecule. This modification significantly enhances the sensitivity of detection for these compounds in analytical methods .

Additionally, 2,3,5-triiodobenzoyl chloride can undergo hydrolysis to form 2,3,5-triiodobenzoyl acid when exposed to moisture or water .

The synthesis of 2,3,5-triiodobenzoyl chloride can be achieved through several methods:

  • Reaction with Thionyl Chloride: One common method involves reacting 2,3,5-triiodobenzoic acid with thionyl chloride. This reaction leads to the formation of 2,3,5-triiodobenzoyl chloride while releasing sulfur dioxide and hydrochloric acid as by-products .
  • Alternative Routes: Other synthetic routes may include electrophilic aromatic substitution reactions involving iodine-containing reagents. These methods allow for specific positioning of iodine on the benzene ring .

Characterization of the synthesized compound can be performed using techniques such as Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV), and Nuclear Magnetic Resonance (NMR) .

2,3,5-Triiodobenzoyl chloride finds its primary application in analytical chemistry as a derivatizing agent. Its ability to enhance the detectability of trace amounts of substances makes it valuable in:

  • Pharmaceutical Analysis: It is used for quantifying genotoxic impurities in pharmaceutical products.
  • Environmental Monitoring: The compound aids in detecting contaminants in environmental samples through sensitive analytical techniques .
  • Research: It serves as a reagent in organic synthesis for preparing other iodine-containing compounds.

Interaction studies involving 2,3,5-triiodobenzoyl chloride primarily focus on its reactivity with amines and other nucleophiles. These studies help elucidate the mechanisms by which this compound modifies target molecules and improve detection sensitivity in various analytical methods. Understanding these interactions is crucial for optimizing its use in pharmaceutical and environmental analyses .

Several compounds share structural similarities with 2,3,5-triiodobenzoyl chloride. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
2,3-Diiodobenzoic AcidC₇H₅I₂O₂Contains two iodine atoms; used in organic synthesis.
2-Iodobenzoic AcidC₇H₅IO₂Contains one iodine atom; simpler structure.
2,4-Diiodobenzoic AcidC₇H₅I₂O₂Contains two iodine atoms at different positions.
2-Tribromobenzoyl ChlorideC₇H₂Br₃ClOSimilar halogenation but with bromine instead of iodine.

Uniqueness: The unique feature of 2,3,5-triiodobenzoyl chloride lies in its three iodine substituents on the benzene ring which significantly enhances its reactivity and detection capabilities compared to compounds with fewer halogen substitutions. This makes it particularly valuable in analytical applications where sensitivity is paramount .

XLogP3

4.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Wikipedia

2,3,5-triiodobenzoyl chloride

Dates

Modify: 2023-08-15

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